molecular formula C9H11N3O2 B13313679 6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione

6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione

Cat. No.: B13313679
M. Wt: 193.20 g/mol
InChI Key: XLMPFNYIBXCDRI-UHFFFAOYSA-N
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Description

6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-propylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-A]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Propyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-propyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C9H11N3O2/c1-2-3-6-8(13)11-7-4-5-10-12(7)9(6)14/h4-6H,2-3H2,1H3,(H,11,13)

InChI Key

XLMPFNYIBXCDRI-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC2=CC=NN2C1=O

Origin of Product

United States

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